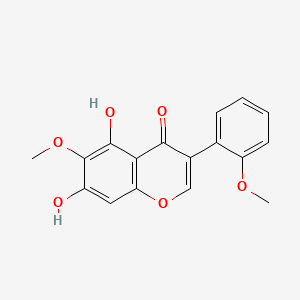

5,7-Dihydroxy-2',6-dimethoxyisoflavone

Description

Structure

3D Structure

Properties

CAS No. |

94285-21-9 |

|---|---|

Molecular Formula |

C17H14O6 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

5,7-dihydroxy-6-methoxy-3-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O6/c1-21-12-6-4-3-5-9(12)10-8-23-13-7-11(18)17(22-2)16(20)14(13)15(10)19/h3-8,18,20H,1-2H3 |

InChI Key |

AELVNGRVQZQCDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O |

Origin of Product |

United States |

Biosynthesis and Synthetic Approaches to 5,7 Dihydroxy 2 ,6 Dimethoxyisoflavone and Isoflavonoid Analogs

Isoflavonoid (B1168493) Biosynthetic Pathways in Plants and Microorganisms

Isoflavonoids, including 5,7-dihydroxy-2',6-dimethoxyisoflavone, are secondary metabolites synthesized in plants, primarily in the legume family (Fabaceae), through the phenylpropanoid pathway. nih.govfrontiersin.org This intricate pathway involves a series of enzymatic reactions that convert the amino acid L-phenylalanine into the basic isoflavone (B191592) skeleton. nih.govfrontiersin.org Microorganisms also play a significant role, not in the de novo synthesis, but in the biotransformation of plant-derived isoflavones into various metabolites. nih.govmdpi.com

Core Biosynthetic Enzymes and Intermediates (e.g., 2-hydroxyisoflavanone (B8725905) synthase, chalcone (B49325) synthase)

The biosynthesis of isoflavonoids begins with the general phenylpropanoid pathway, where L-phenylalanine is converted to p-coumaroyl-CoA. encyclopedia.pubmdpi.com This intermediate stands at a critical juncture, leading to various classes of secondary metabolites. encyclopedia.pub The dedicated isoflavonoid branch starts with the action of Chalcone Synthase (CHS), a pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. nih.gov

This chalcone is then cyclized by Chalcone Isomerase (CHI) to produce the flavanone (B1672756) naringenin, a common precursor for most flavonoids. encyclopedia.pubresearchgate.net The key step that differentiates the isoflavonoid pathway from other flavonoid pathways is an aryl migration reaction catalyzed by Isoflavone Synthase (IFS). frontiersin.orgmdpi.com IFS is a cytochrome P450-dependent enzyme that hydroxylates the flavanone at the 2-position and catalyzes the migration of the B-ring from position 2 to position 3 of the C-ring, yielding a 2-hydroxyisoflavanone intermediate. nih.govnih.govnih.gov This intermediate is unstable and is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the stable isoflavone core, such as genistein (B1671435) or daidzein (B1669772). nih.govmdpi.comnih.gov Further modifications, such as hydroxylation, methylation, and glycosylation by other specific enzymes, lead to the vast diversity of isoflavonoids found in nature, including 5,7-dihydroxy-2',6-dimethoxyisoflavone.

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of phenylalanine to cinnamic acid. encyclopedia.pub | L-Phenylalanine | Cinnamic Acid |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. encyclopedia.pub | Cinnamic Acid | p-Coumaric Acid |

| 4-Coumarate:CoA Ligase | 4CL | Converts p-coumarate to p-coumaroyl-CoA. encyclopedia.pub | p-Coumaric Acid | p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | Catalyzes the condensation reaction to form the chalcone backbone. nih.gov | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Catalyzes the intramolecular cyclization of chalcones to flavanones. encyclopedia.pubresearchgate.net | Naringenin Chalcone | Naringenin (a flavanone) |

| Isoflavone Synthase | IFS | Catalyzes the 2,3-aryl migration, the committed step in isoflavonoid biosynthesis. nih.govmdpi.com | Naringenin | 2-Hydroxyisoflavanone |

| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates the unstable intermediate to form the stable isoflavone. nih.govnih.gov | 2-Hydroxyisoflavanone | Genistein/Daidzein |

Role of Elicitors in Inducing Isoflavonoid Biosynthesis

The synthesis and accumulation of isoflavonoids in plants are not static but are intricately regulated by various environmental cues. nih.govfrontiersin.org Compounds known as elicitors can trigger or enhance these biosynthetic pathways, often as part of the plant's defense mechanism. nih.gov Elicitors are signal molecules that can be of biotic origin (e.g., components from pathogens) or abiotic origin (e.g., environmental stressors). researchgate.netmdpi.com

| Elicitor Type | Specific Example | Observed Effect |

|---|---|---|

| Biotic | Yeast Extract / Fungal Polysaccharides | Induces differential transcriptional and metabolic reprogramming, enhancing isoflavone production. nih.gov |

| Biotic | Pathogen attack (e.g., fungi, bacteria) | Triggers the synthesis of phytoalexins, many of which are isoflavonoids. researchgate.net |

| Abiotic | Methyl Jasmonate (MJ) | Upregulates the expression of key biosynthetic genes like IFS, leading to isoflavone accumulation. researchgate.netnih.gov |

| Abiotic | Salicylic Acid (SA) | Acts as a signaling molecule in plant defense, often inducing phenylpropanoid pathways. researchgate.net |

| Abiotic | UV Radiation | Can induce the biosynthesis of flavonoids and isoflavonoids as a protective measure. frontiersin.orgresearchgate.net |

Microbial Biotransformation of Isoflavones

While plants are the primary producers of isoflavones, microorganisms, particularly those in the gut microbiota and soil, play a crucial role in their metabolism and transformation. nih.govmdpi.com Isoflavones in plants often exist as glycosides (attached to a sugar molecule), which have low bioavailability. mdpi.commdpi.com Microbial enzymes, such as β-glucosidases, are essential for cleaving these sugar moieties, converting the glycosides (e.g., daidzin, genistin) into their more biologically active aglycone forms (e.g., daidzein, genistein). mdpi.comrsc.org

Beyond deglycosylation, microbial enzymes can perform a variety of other transformations, including reduction, demethylation, and hydroxylation. nih.govasm.org For example, daidzein can be metabolized by specific gut bacteria into dihydrodaidzein (B191008) and subsequently to equol (B1671563) or O-desmethylangolensin. nih.gov These biotransformations can significantly alter the estrogenic potency and other biological activities of the parent isoflavone. nih.gov Recombinant microbial enzymes expressed in host organisms like E. coli are also being explored for their ability to hydroxylate isoflavone rings at specific positions, offering a biotechnological route to generate novel isoflavonoid derivatives. asm.org This microbial processing is a key factor influencing the ultimate physiological effects of dietary isoflavones. mdpi.com

Chemical Synthesis of Isoflavone Structures

Strategies for Isoflavone Core Synthesis

Historically, two primary strategies have dominated the synthesis of the isoflavone core: the deoxybenzoin (B349326) route and the oxidative rearrangement of chalcones. rsc.orgresearchgate.net

The Deoxybenzoin Route : This is the most traditional and widely used method. rsc.org It involves the construction of a 2-hydroxydeoxybenzoin (a 2-hydroxyphenyl benzyl (B1604629) ketone) intermediate. This intermediate can be formed via a Friedel-Crafts acylation of a substituted phenol (B47542) with a substituted phenylacetic acid or its derivative. rsc.org A common variant is the Hoeben-Hoesch reaction, which uses a phenylacetonitrile (B145931) to react with a polyhydroxyphenol (like phloroglucinol) to form the deoxybenzoin. nih.govugm.ac.id Once the deoxybenzoin is obtained, the final carbon atom of the C-ring is introduced using a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate, followed by acid-catalyzed cyclization to yield the isoflavone ring system. ugm.ac.id

Oxidative Rearrangement of Chalcones : This approach is biomimetic, mimicking the aryl migration step catalyzed by the IFS enzyme in plants. rsc.orgresearchgate.net In this method, a chalcone precursor is synthesized via an Aldol condensation. The chalcone is then treated with an oxidizing agent, such as thallium(III) nitrate, which induces an oxidative rearrangement, migrating the B-ring from the adjacent carbon to form the 3-phenylchromone (isoflavone) skeleton. researchgate.net

More recent methods include palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which can form the C-C bond between a pre-formed chromone (B188151) ring and an aryl group to construct the isoflavone structure. rsc.org

| Synthetic Route | Key Intermediate | Core Reaction(s) | Description |

|---|---|---|---|

| Deoxybenzoin Route | 2-Hydroxydeoxybenzoin | Friedel-Crafts Acylation or Hoeben-Hoesch Reaction, followed by Cyclization. rsc.orgugm.ac.id | A substituted phenol is acylated with a phenylacetic acid derivative. The resulting ketone is then cyclized with a one-carbon source to form the isoflavone. |

| Chalcone Rearrangement | Chalcone | Aldol Condensation, followed by Oxidative Rearrangement. rsc.orgresearchgate.net | A chalcone is synthesized and then treated with an oxidizing agent (e.g., Tl(NO₃)₃) to induce a 1,2-aryl shift, forming the isoflavone skeleton. |

| Palladium-Catalyzed Coupling | Functionalized Chromone | Negishi or Suzuki Cross-Coupling. rsc.org | A modern approach where a pre-formed chromone moiety is coupled with an aryl halide or arylboronic acid to create the 3-aryl linkage. |

Synthetic Routes to Alkoxy and Hydroxy Substituted Isoflavones

Creating a specific substitution pattern, such as the 5,7-dihydroxy and 2',6-dimethoxy groups of the target molecule, requires careful selection of starting materials and the use of protecting groups. The synthesis generally starts with highly substituted phenols and phenylacetic acid derivatives that already contain the desired hydroxy or methoxy (B1213986) groups, or precursors that can be easily converted to them.

For instance, to achieve the 5,7-dihydroxy pattern on the A-ring, phloroglucinol (B13840) (1,3,5-trihydroxybenzene) is a common starting material. nih.gov For the B-ring, a 2,6-dimethoxyphenylacetic acid derivative would be required. The synthesis of the related compound 5,7-dihydroxy-3',4'-dimethoxyisoflavone (B192008) has been achieved by reacting phloroglucinol with 3,4-dimethoxybenzyl cyanide in a Hoeben-Hoesch reaction to form the corresponding deoxybenzoin intermediate. ugm.ac.id This intermediate was then cyclized using a mixture of boron trifluoride etherate (BF₃·OEt₂), DMF, and phosphoryl chloride (POCl₃) to yield the final isoflavone. ugm.ac.id

A similar strategy could be envisioned for 5,7-dihydroxy-2',6-dimethoxyisoflavone. The key steps would involve:

Formation of the Deoxybenzoin : Reacting phloroglucinol with 2,6-dimethoxyphenylacetonitrile under Hoesch reaction conditions. The hydroxyl groups on phloroglucinol are highly activating and direct the acylation.

Cyclization : Treating the resulting 2,4,6-trihydroxyphenyl-(2',6'-dimethoxybenzyl)ketone with a formylating agent and a catalyst to close the C-ring.

In syntheses involving multiple hydroxyl groups, selective protection and deprotection are often necessary. mdpi.com For example, benzyl ethers are commonly used to protect hydroxyl groups, as they are stable to many reaction conditions but can be selectively removed later by catalytic hydrogenation. nih.gov The synthesis of 7-alkoxy-isoflavones often involves the alkylation of a 7-hydroxy-isoflavone intermediate using an alkyl halide in the presence of a base like potassium carbonate. google.com The presence of multiple methoxy groups can present challenges, as some demethylating agents can be non-selective, requiring careful choice of reagents to preserve specific methoxy groups while converting others to hydroxyls. mdpi.com

Derivatization Methods for Isoflavone Modulations

The isoflavone scaffold, characterized by a 3-phenylchromen-4-one backbone, serves as a versatile template for chemical modification. nih.gov Derivatization is a key strategy employed to enhance the therapeutic potential of isoflavones by improving their physicochemical properties, such as solubility and bioavailability, and modulating their biological activity. researchgate.netresearchgate.net These modifications typically target the hydroxyl groups and the aromatic rings of the isoflavone core, leading to a diverse array of analogs with potentially improved pharmacological profiles.

Modification of Hydroxyl Groups

The phenolic hydroxyl groups on the isoflavone A- and B-rings are primary targets for derivatization due to their reactivity. Common modifications include alkylation, acylation, and glycosylation.

O-Alkylation and O-Acylation: Alkylation of the hydroxyl groups to form ethers is a common strategy. For instance, selective O-alkylation can be achieved by protecting certain hydroxyl groups while reacting others with alkyl halides. nih.gov 4'-O-alkylation, for example, can be performed by temporarily protecting the more acidic 7-OH group or by using a strong base for double deprotonation. nih.gov Acylation, the formation of esters, is another method to modify these groups. Transesterification represents one route to achieve this modification. helsinki.fi These modifications can increase the lipophilicity of the isoflavone, potentially enhancing cell membrane permeability.

Glycosylation: The attachment of sugar moieties to the isoflavone core, known as glycosylation, has a profound impact on solubility, stability, and bioactivity. nih.gov While isoflavones exist naturally as glycosides, synthetic glycosylation allows for the creation of novel glycoconjugates. ijcmas.com Both chemical and enzymatic methods are employed for this purpose. nih.govmdpi.com

Chemical Glycosylation: Traditional methods often utilize glycosyl halides, such as per-O-acetyl glucosyl bromide, as glycosyl donors. nih.gov The Schmidt glycosylation, which uses glycosyl trichloroacetimidates as donors under Lewis acid catalysis (e.g., TMSOTf, BF₃·OEt₂), is a popular and effective method for phenols. nih.gov Phase transfer catalysis has also been used for the regioselective glucosylation of the 7-OH group. nih.gov

Enzymatic Glycosylation: Biocatalysis offers an efficient and environmentally friendly alternative to chemical synthesis. nih.gov Enzymes like glycosyltransferases (GTs) and glycoside hydrolases (GHs) can be used to create specific glycosidic linkages. mdpi.com For example, amylosucrase has been used for the α-1,4 glycosylation of isoflavone aglycones. nih.gov

Table 1: Selected Glycosylation Methods for Isoflavones

| Method | Glycosyl Donor | Catalyst/Enzyme | Key Features | Reference |

|---|---|---|---|---|

| Koenigs-Knorr Reaction | Acylated Glycosyl Halides (e.g., per-O-acetyl glucosyl bromide) | Silver or Mercury salts; Phase Transfer Catalysts | Classic method; C-2 participating group (e.g., acetyl) leads to 1,2-trans-glycosides. | nih.gov |

| Schmidt Glycosylation | Glycosyl Trichloroacetimidates | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | Effective under mild conditions; popular for phenolic substrates. | nih.gov |

| Enzymatic Glycosylation | Sucrose, UDP-glucose | Glycosyltransferases (GTs), Glycoside Hydrolases (GHs) like Amylosucrase | High regio- and stereoselectivity; environmentally friendly. | nih.govmdpi.com |

Modification of Aromatic Rings

The A- and B-rings of the isoflavone skeleton are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups that can significantly alter the molecule's properties.

Prenylation: The introduction of prenyl or other isoprenoid side chains is a key derivatization strategy, as prenylated flavonoids often exhibit enhanced biological activities compared to their non-prenylated parent compounds, potentially due to increased lipophilicity and improved cell permeation. mcmaster.ca Synthetic routes to prenylated isoflavones often start from allylated precursors, with flavanones serving as key intermediates that undergo oxidative rearrangement to yield the desired isoflavone. nih.gov

Halogenation: The incorporation of halogen atoms (Cl, Br, F, I) into the isoflavone structure can modulate its electronic properties and biological activity. nih.gov Halogenation can be achieved either by starting with halogenated precursors or by direct halogenation of the isoflavone core, though the latter can present selectivity challenges. nih.gov For instance, genistein can be chlorinated with hypochlorous acid (HOCl) to form mono- and dichlorinated derivatives. uab.edu Enzymatic halogenation using biocatalysts like halogenases offers a method with high regio- and stereospecificity under simple reaction conditions. researchgate.netnih.gov

Nitration and Amination: The isoflavone nucleus can be nitrated using reagents like peroxynitrite (ONOO⁻), yielding mononitrated products. uab.edu These nitro derivatives can subsequently be reduced to the corresponding amino-isoflavones, introducing a basic functional group that can alter the molecule's pharmacological properties. For example, the reduction of nitrated groups can be carried out using sodium dithionite (Na₂S₂O₄). uab.edu

Table 2: Aromatic Ring Derivatization of Isoflavones

| Modification | Reagents/Method | Position(s) Modified | Example Product | Reference |

|---|---|---|---|---|

| Prenylation | Ortho-allylation followed by Suzuki cross-coupling; Claisen rearrangement | Various (e.g., C-6, C-8, C-3') | Neobavaisoflavone, Erysubin F | mcmaster.canih.gov |

| Chlorination | Hypochlorous acid (HOCl) | A-ring | Monochloro- and Dichloro-genistein | uab.edu |

| Nitration | Peroxynitrite (ONOO⁻) | A-ring | Mononitro-genistein | uab.edu |

Other Derivatization Strategies

Conjugation with Amino Acids: Creating conjugates of isoflavones with amino acids is another approach to generate novel derivatives. This can be achieved by linking the amino acid to a hydroxyl group on the isoflavone, often through a linker like hydroxyacetate, using activated ester methods. researchgate.net

Alkylation at C-3: The unactivated C-3 methine position of isoflavanones (the saturated precursors to isoflavones) can be functionalized through asymmetric alkylation. This introduces a stereogenic quaternary center and provides access to new classes of biologically active homoisoflavanones. nih.gov

These derivatization methods highlight the chemical tractability of the isoflavone scaffold, enabling the synthesis of a wide range of analogs for structure-activity relationship studies and the development of new therapeutic agents.

In-Depth Analysis of 5,7-Dihydroxy-2',6'-dimethoxyisoflavone Reveals Limited Available Research

A thorough investigation into the molecular and cellular mechanisms of the chemical compound 5,7-Dihydroxy-2',6'-dimethoxyisoflavone indicates a significant lack of specific scientific data within publicly accessible research. While the broader class of isoflavones is widely studied, information detailing the precise biological activities of this particular substituted isoflavone is not available in the current body of scientific literature based on the conducted searches.

Efforts to compile information regarding its specific effects on cellular functions were unsuccessful. The user-requested outline, focusing on modulation of signaling pathways, antioxidant mechanisms, interaction with molecular targets, and effects on cell proliferation and apoptosis, could not be populated with scientifically validated findings for 5,7-Dihydroxy-2',6'-dimethoxyisoflavone.

Research into related compounds, such as other methoxylated and hydroxylated isoflavones, exists. For instance, studies on various isoflavones isolated from plant species like those in the Iris genus have been conducted, revealing a range of biological activities. However, the precise substitution pattern of hydroxyl and methoxy groups on the isoflavone backbone is critical in determining its specific molecular interactions and subsequent biological effects. Therefore, extrapolating data from related but structurally distinct molecules would be scientifically inaccurate and speculative.

No studies were identified that specifically investigated the following for 5,7-Dihydroxy-2',6'-dimethoxyisoflavone:

Modulation of Cellular Signaling Pathways: There is no available data describing how this compound might influence key signaling cascades within cells.

Antioxidant Mechanisms: Research detailing its capacity for free radical scavenging or its role in redox regulation is absent.

Interaction with Specific Molecular Targets:

Ligand-Receptor Interactions: No studies have been found that explore its binding affinity or functional activity at receptors such as estrogen receptors.

Enzyme Inhibition or Modulation: Its potential inhibitory or modulatory effects on enzymes like tyrosinase or catechol-O-methyltransferase have not been documented.

Mechanisms Affecting Cell Proliferation and Apoptosis: The impact of this specific isoflavone on cell cycle regulation and programmed cell death remains uninvestigated in the available literature.

Advanced Analytical Methodologies for the Characterization and Quantification of 5,7 Dihydroxy 2 ,6 Dimethoxyisoflavone

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 5,7-Dihydroxy-2',6-dimethoxyisoflavone, enabling its separation from a complex matrix of other plant metabolites.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of isoflavones from botanical sources. When coupled with a Ultraviolet (UV) or Photodiode Array (PDA) detector, HPLC provides a robust and reliable analytical method. For the analysis of 5,7-Dihydroxy-2',6-dimethoxyisoflavone, a reverse-phase HPLC system is typically employed. This involves a nonpolar stationary phase (most commonly a C18 column) and a polar mobile phase.

The separation is achieved by gradually increasing the concentration of an organic solvent (like acetonitrile (B52724) or methanol) in an aqueous solvent (often containing a small amount of acid, such as formic or acetic acid, to improve peak shape). Isoflavones, including the target compound, are retained on the column and then elute at characteristic times based on their polarity. The PDA detector monitors the absorbance across a range of UV-Vis wavelengths simultaneously, allowing for the specific detection of isoflavones which typically exhibit strong absorbance maxima around 260 nm. Quantification is achieved by comparing the peak area of the compound to that of a certified reference standard at a known concentration.

Table 1: Representative HPLC-PDA Parameters for Isoflavone (B191592) Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | Linear gradient from 10% B to 90% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm |

| Column Temperature | 25-30 °C |

For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govekb.eg This technique couples the powerful separation capabilities of HPLC with the precise mass detection of a tandem mass spectrometer. Electrospray ionization (ESI) is a common interface, and for phenolic compounds like isoflavones, it is often operated in negative ion mode, which readily deprotonates the hydroxyl groups to form the [M-H]⁻ ion. For 5,7-Dihydroxy-2',6-dimethoxyisoflavone (molar mass: 314.29 g/mol ), this would correspond to a precursor ion at m/z 313.07.

In MS/MS, this precursor ion is isolated and fragmented to produce characteristic product ions, which are then used for highly selective quantification through methods like Multiple Reaction Monitoring (MRM). This approach provides excellent limits of detection and quantification, making it ideal for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is less frequently used for isoflavones due to their low volatility and thermal instability. Analysis via GC-MS would require a chemical derivatization step (e.g., silylation) to convert the hydroxyl groups into more volatile ethers, adding complexity to the sample preparation process.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 5,7-Dihydroxy-2',6-dimethoxyisoflavone.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

While specific, experimentally derived NMR data for 5,7-Dihydroxy-2',6-dimethoxyisoflavone is not widely published, analysis of its close structural isomer, 5,7-dihydroxy-4'-methoxyisoflavone, provides insight into the expected signals. spectrabase.com The spectrum for the target compound would be distinguished by the signals from the B-ring, which would show a characteristic pattern for a 2',6'-disubstituted phenyl group, and distinct signals for the two methoxy (B1213986) groups at C-2' and C-6'.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Isoflavone Core of 5,7-Dihydroxy-2',6-dimethoxyisoflavone

| Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

|---|---|---|

| 2 | ~8.0 (s) | ~154 |

| 4 | - | ~181 |

| 5 | - | ~162 |

| 6 | ~6.3 (d, J=2.0 Hz) | ~99 |

| 7 | - | ~164 |

| 8 | ~6.4 (d, J=2.0 Hz) | ~94 |

| 9 | - | ~157 |

| 10 | - | ~105 |

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides the exact molecular formula of a compound. Furthermore, tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that serve as a structural fingerprint. Isoflavones undergo a characteristic retro-Diels-Alder (RDA) reaction in the mass spectrometer, where the C-ring is cleaved. researchgate.net

For 5,7-Dihydroxy-2',6-dimethoxyisoflavone, this RDA cleavage would produce two primary fragment ions: one corresponding to the dihydroxy-substituted A-ring and another corresponding to the dimethoxy-substituted B-ring attached to a portion of the C-ring. This predictable fragmentation is crucial for identifying the isoflavone core and the substitution pattern on each aromatic ring. Loss of methyl groups (-CH₃) from the methoxy substituents is also a common fragmentation pathway observed as a neutral loss of 15 Da.

Table 3: Predicted ESI-MS/MS Fragmentation for 5,7-Dihydroxy-2',6-dimethoxyisoflavone

| Ion | m/z (Negative Mode) | Proposed Origin |

|---|---|---|

| [M-H]⁻ | 313.07 | Parent Ion |

| [M-H-CH₃]⁻ | 298.05 | Loss of a methyl radical from a methoxy group |

| RDA Fragment (A-ring) | 151.00 | Fragment from retro-Diels-Alder cleavage |

| RDA Fragment (B-ring) | 162.06 | Fragment from retro-Diels-Alder cleavage |

X-ray crystallography is the gold standard for determining the absolute and unambiguous three-dimensional structure of a molecule. This technique requires the compound to be in a well-ordered, single-crystal form. When a beam of X-rays is passed through the crystal, the rays are diffracted in a specific pattern that is dependent on the arrangement of atoms. By analyzing this diffraction pattern, a precise 3D model of the molecule can be constructed, revealing exact bond lengths, bond angles, and stereochemistry.

A search of crystallographic databases indicates that a crystal structure for 5,7-Dihydroxy-2',6-dimethoxyisoflavone has not been publicly reported. However, the technique has been successfully applied to closely related flavonoid structures, such as 5,7-Dihydroxy-6,4′-dimethoxyflavone. nih.gov For that compound, X-ray analysis revealed a nearly planar benzopyran ring system and provided definitive data on its molecular conformation and intermolecular interactions within the crystal lattice. nih.gov This demonstrates the power of X-ray crystallography to provide the ultimate structural proof for this class of compounds, should a suitable crystal of 5,7-Dihydroxy-2',6-dimethoxyisoflavone be obtained.

Rapid Profiling Techniques (e.g., Direct Analysis in Real Time Mass Spectrometry - DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a powerful and versatile tool for the rapid, high-throughput analysis of various chemical compounds directly from their native states, requiring minimal to no sample preparation. researchgate.netnih.gov This ambient ionization technique is particularly well-suited for the rapid profiling of phytochemicals, such as isoflavones, in complex matrices like plant extracts. researchgate.net

The fundamental principle of DART-MS involves the generation of electronically or vibronically excited-state species, typically from a gas like helium or nitrogen. nih.govmpg.de These excited species interact with atmospheric molecules and the sample to generate analyte ions, which are then introduced into the mass spectrometer for analysis. nih.govmpg.de DART is considered a "soft" ionization technique, meaning it imparts minimal energy to the analyte molecule during the ionization process. researchgate.net This results in mass spectra that are often dominated by the protonated molecule [M+H]⁺ in positive-ion mode or the deprotonated molecule [M-H]⁻ in negative-ion mode, providing straightforward molecular weight information with minimal fragmentation. mpg.deresearchgate.net

For the analysis of 5,7-Dihydroxy-2',6-dimethoxyisoflavone, DART-MS offers a significant advantage in terms of speed and simplicity over traditional chromatographic methods. Samples can be analyzed in seconds by simply presenting a small amount of the solid material or a solution containing the compound to the DART ion source. mpg.de

While specific studies detailing the DART-MS analysis of 5,7-Dihydroxy-2',6-dimethoxyisoflavone are not extensively documented in the cited literature, the expected outcomes can be inferred from the known behavior of isoflavones and related flavonoid compounds in DART-MS. researchgate.net The analysis would likely yield a prominent ion corresponding to the protonated or deprotonated molecule, allowing for its rapid identification and confirmation in a sample.

A hypothetical DART-MS analysis of 5,7-Dihydroxy-2',6-dimethoxyisoflavone would be expected to produce the data outlined in the following table:

| Parameter | Expected Value/Observation |

| Ionization Mode | Positive or Negative |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z (Positive Mode) | 315.0918 |

| Expected Ion (Negative Mode) | [M-H]⁻ |

| Expected m/z (Negative Mode) | 313.0765 |

| Sample Preparation | Minimal (e.g., direct analysis of solid or dipping a glass rod into a solution) |

| Analysis Time per Sample | Seconds |

Note: The expected m/z values are calculated based on the molecular formula of 5,7-Dihydroxy-2',6-dimethoxyisoflavone (C₁₇H₁₄O₆) and the exact masses of the constituent atoms.

In addition to molecular weight determination, DART-MS can be coupled with high-resolution mass spectrometers (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, to provide highly accurate mass measurements. researchgate.netnih.gov This capability allows for the determination of the elemental composition of the detected ions, further increasing the confidence in the identification of 5,7-Dihydroxy-2',6-dimethoxyisoflavone.

Furthermore, while DART is a soft ionization technique, some in-source fragmentation can occur, which may provide structural information. For isoflavones, fragmentation can sometimes be induced in the DART source, leading to the cleavage of conjugated forms or the generation of characteristic product ions. researchgate.net However, for detailed structural elucidation, tandem mass spectrometry (MS/MS) techniques are typically employed.

Perspectives and Future Research Directions

Elucidating Underexplored Molecular and Cellular Targets for 5,7-Dihydroxy-2',6-dimethoxyisoflavone

While direct molecular targets for 5,7-Dihydroxy-2',6-dimethoxyisoflavone have not been extensively documented, the broader isoflavone (B191592) family provides a predictive framework. Isoflavones such as genistein (B1671435) and daidzein (B1669772) are known to interact with a range of cellular targets, including estrogen receptors and tyrosine kinases. mdpi.com Research into the effects of isoflavones on breast cancer cell lines has revealed distinct molecular pathways being targeted, including cytoskeleton organization, lipid catabolism, and mRNA splicing. mdpi.com

Future research should prioritize the screening of 5,7-Dihydroxy-2',6-dimethoxyisoflavone against panels of known isoflavone targets. Investigating its binding affinity and modulatory effects on various estrogen receptor subtypes (ERα and ERβ) is a critical starting point. Furthermore, comprehensive kinase profiling assays could reveal novel interactions with cellular signaling cascades. Advanced proteomic approaches can identify protein profile changes in cells exposed to the compound, potentially uncovering unexpected targets and pathways, such as those related to cell cycle alterations, which have been observed with other isoflavones. mdpi.com

Investigation of Biosynthetic Pathway Engineering and Microbial Production of Isoflavones

The natural production of isoflavonoids in plants is often at low levels, making extraction an inefficient source for large-scale research or application. nih.gov Metabolic engineering offers a promising alternative. The plant-specific phenylpropanoid pathway, which is the source of isoflavones, involves a series of enzymatic steps that can be reconstructed in microbial hosts like bacteria or yeast. nih.govnih.gov

A key future direction is to elucidate the specific biosynthetic pathway leading to 5,7-Dihydroxy-2',6-dimethoxyisoflavone in its natural plant source. This involves identifying and characterizing the specific chalcone (B49325) synthases, isomerases, hydroxylases, and O-methyltransferases responsible for its formation. Once these genes are identified, they can be introduced into a microbial chassis, such as E. coli or Saccharomyces cerevisiae, to establish a production platform. nih.gov Further engineering of the host's metabolism to increase the supply of precursor molecules (e.g., L-phenylalanine or L-tyrosine) and optimization of fermentation conditions will be crucial for achieving high-yield, sustainable production of this specific isoflavone. nih.gov

Advanced Synthetic Strategies for Novel Analog Generation and Functional Enhancement

Chemical synthesis provides a powerful tool for producing 5,7-Dihydroxy-2',6-dimethoxyisoflavone and, more importantly, for generating novel analogs with potentially enhanced or new functionalities. Various synthetic routes have been established for flavones and isoflavones, often starting from intermediates like 2,4,6-trihydroxyacetophenone. koreascience.kr The synthesis of related isoflavanones has been achieved via multi-step routes involving the construction of a deoxybenzoin (B349326) unit. mdpi.com

Future synthetic efforts should focus on developing a concise and scalable total synthesis for 5,7-Dihydroxy-2',6-dimethoxyisoflavone. This would enable systematic structure-activity relationship (SAR) studies. Advanced strategies could involve combinatorial chemistry approaches to generate a library of analogs by modifying the substitution patterns on the A and B rings. For example, replacing or modifying the methoxy (B1213986) groups or altering the position of the hydroxyl groups could significantly impact biological activity. nih.govnih.gov Such synthetic endeavors are critical for exploring the chemical space around the core isoflavone structure to optimize its biological effects.

Integration of Omics Technologies in Comprehensive Isoflavone Research

To gain a holistic understanding of the biological effects of 5,7-Dihydroxy-2',6-dimethoxyisoflavone, an integrated multi-omics approach is essential. mdpi.comresearchgate.net These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for a system-wide view of cellular responses to a given compound. nih.govnih.gov For instance, proteomics has been used to compare the protein profiles of cancer cells after exposure to soy isoflavones, revealing dose-dependent effects and influences on distinct molecular pathways. mdpi.com

Future research should apply a "foodomics" strategy to the study of 5,7-Dihydroxy-2',6-dimethoxyisoflavone. nih.gov

Transcriptomics (RNA-seq) can identify genes whose expression is altered by the compound, pointing to regulated pathways.

Proteomics can identify changes in protein abundance and post-translational modifications, providing insight into the functional cellular response. mdpi.com

Metabolomics can quantify changes in the cellular metabolite profile, revealing shifts in metabolic pathways and identifying potential biomarkers of effect. mdpi.com

By integrating these datasets, researchers can construct comprehensive regulatory networks to understand the compound's mechanism of action at a systems biology level. mdpi.com

| Omics Technology | Application in Isoflavone Research | Potential for 5,7-Dihydroxy-2',6-dimethoxyisoflavone |

| Genomics | Identification of genes involved in isoflavone biosynthesis and response pathways in plants like soybean. mdpi.com | Identifying genetic variations that may influence individual responses to the compound. |

| Transcriptomics | Analysis of gene expression changes in cells or tissues upon exposure to isoflavones. mdpi.com | Revealing the signaling and metabolic pathways modulated by the compound. |

| Proteomics | Studying alterations in protein expression, structure, and function in response to isoflavones. nih.gov | Identifying direct protein targets and understanding downstream functional consequences. mdpi.com |

| Metabolomics | Quantifying specific metabolites and metabolic fingerprints in biological samples after isoflavone intake. mdpi.comnih.gov | Elucidating the metabolic fate of the compound and its impact on cellular metabolism. |

Contribution to Understanding Fundamental Plant and Microbial Metabolism of Isoflavonoids

Investigating 5,7-Dihydroxy-2',6-dimethoxyisoflavone contributes to the broader understanding of isoflavonoid (B1168493) metabolism in both plants and microorganisms. In plants, the intricate patterns of hydroxylation and methylation that produce this specific molecule are part of the complex chemical defense and signaling systems.

A significant area for future research is the microbial metabolism of this isoflavone, particularly by the human gut microbiota. It is well-established that gut microbes metabolize other dietary isoflavones, such as glycitein, into various metabolites like dihydroglycitein and O-desmethylangolensin. nih.govacs.org The metabolic fate of 5,7-Dihydroxy-2',6-dimethoxyisoflavone is unknown. Studies using anaerobic incubation with human fecal cultures could identify its specific metabolites. nih.gov Fungi are also known to transform flavonoids, producing hydroxylated, glycosylated, or sulfated derivatives. nih.govresearchgate.net Understanding these metabolic transformations is crucial, as the resulting metabolites may possess different biological activities than the parent compound.

Q & A

Basic Research Question

- Reverse-phase HPLC with UV detection (λ = 254–280 nm) using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid).

- LC-ESI-MS/MS for quantification in biological matrices, employing selective ion monitoring (SIM) modes.

- NMR purity analysis (¹H and ¹³C) to detect residual solvents or co-eluting isomers .

How should experimental designs be structured to evaluate the antioxidant and estrogenic activities of this compound?

Advanced Research Question

- Antioxidant Activity :

- Estrogenic Activity :

What synthetic strategies are effective for derivatizing 5,7-Dihydroxy-2',6-dimethoxyisoflavone to study structure-activity relationships (SAR)?

Advanced Research Question

- Selective methylation : Reflux with dimethyl sulfate and K₂CO₃ in acetone to protect hydroxyl groups. Monitor reaction progress via TLC .

- Prenylation : Introduce prenyl groups at C-6 or C-8 using prenyl bromide under basic conditions.

- Glycosylation : Attach sugar moieties (e.g., apioglucosides) via Koenigs-Knorr reactions to enhance solubility or bioavailability .

How do substituent variations (e.g., methoxy vs. hydroxyl groups) influence the bioactivity of related isoflavones?

Advanced Research Question

-

Antioxidant potency : Methoxy groups at C-2' and C-6 (vs. hydroxyls) reduce electron-donating capacity, lowering radical scavenging efficacy.

-

Estrogenic activity : 4'-Methoxy substitution (as in homoferreirin) enhances ER-α binding affinity compared to 2'-methoxy analogs .

-

Data Table :

Compound Substituents Antioxidant IC₅₀ (µg/mL) Estrogenic EC₅₀ (µg/mL) 5,7-Dihydroxy-2',6-diMOI* 2',6-OCH₃; 5,7-OH 21.0 305.5 Homoferreirin 2',4'-OCH₃; 5,7-OH N/A 159.7 *MOI = Methoxyisoflavone .

How can researchers address variability in reported bioactivity data for this compound?

Advanced Research Question

- Standardize assay conditions : Control cell lines (e.g., HL-60 vs. RAW264.7), solvent carriers (DMSO concentration ≤0.1%), and positive controls.

- Validate purity : Use NMR to confirm absence of co-eluting isomers (e.g., 5,7-Dihydroxy-4',6-dimethoxyisoflavone) that may skew results .

- Statistical rigor : Replicate experiments (n ≥ 3) and report SEM/confidence intervals to account for biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.